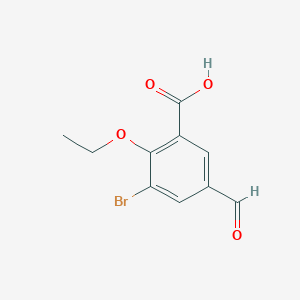

3-Bromo-2-ethoxy-5-formylbenzoic acid

Description

Properties

IUPAC Name |

3-bromo-2-ethoxy-5-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-2-15-9-7(10(13)14)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYHXMMXPUDXQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Ethoxy 5 Formylbenzoic Acid

Advanced Synthetic Techniques and Methodological Innovations

In the pursuit of more efficient, sustainable, and scalable chemical manufacturing, advanced synthetic techniques are increasingly being explored for the production of complex molecules like 3-Bromo-2-ethoxy-5-formylbenzoic acid. These innovations aim to overcome the limitations of traditional batch processing, offering improved control, safety, and product consistency.

For laboratory-scale synthesis, the focus is on maximizing yield and purity through the careful optimization of reaction parameters. A hypothetical, yet chemically sound, approach to the synthesis of this compound could involve a multi-step process. The optimization of such a process would involve a systematic study of various factors as detailed in the table below.

Table 1: Key Parameters for Optimization in the Laboratory-Scale Synthesis of this compound

| Parameter | Considerations for Optimization | Potential Impact on Yield and Purity |

|---|---|---|

| Starting Material Selection | Choice of a commercially available, suitably substituted benzene (B151609) or benzoic acid derivative to minimize the number of synthetic steps. | A well-chosen starting material can significantly shorten the synthetic route and improve overall yield. |

| Reaction Sequence | Determining the optimal order of introducing the bromo, ethoxy, and formyl groups to manage directing effects and avoid unwanted side reactions. | The correct sequence is crucial for achieving the desired substitution pattern and preventing the formation of isomeric impurities. |

| Catalyst and Reagent Screening | Evaluating a range of catalysts and reagents for each step (e.g., bromination, etherification, formylation, and oxidation) to identify those that offer the best selectivity and conversion rates. | An optimal catalyst/reagent system can lead to higher yields, reduced reaction times, and milder reaction conditions. |

| Solvent Effects | Investigating the influence of different solvents on reaction rates and selectivity. | The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction pathway and product distribution. |

| Temperature and Time | Fine-tuning the reaction temperature and duration for each step to ensure complete conversion while minimizing the formation of degradation products. | Precise control over temperature and time is essential for maximizing the yield of the desired product and ensuring its stability. |

Research into the synthesis of analogous compounds, such as various substituted benzaldehydes and benzoic acids, suggests that a combination of electrophilic aromatic substitution and nucleophilic substitution reactions would be employed. For instance, the synthesis could potentially start from a substituted benzoic acid, followed by sequential bromination and etherification, and finally, formylation. Each of these steps would require careful optimization to achieve high yields.

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. For a molecule like this compound, which may serve as a key intermediate in the pharmaceutical or materials science industries, scalability is a critical consideration.

Continuous flow chemistry offers several advantages over traditional batch processing for industrial-scale synthesis. rsc.org The use of flow reactors allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions. rsc.orgdurham.ac.uk For the synthesis of aromatic carboxylic acids, continuous-flow systems can enable the safe handling of reactive intermediates and reagents. researchgate.netsyrris.comvapourtec.com The implementation of a continuous flow process for the synthesis of this compound would involve designing a reactor setup that can accommodate the multi-step sequence, potentially with in-line purification and analysis.

Automation is a key enabler of modern chemical manufacturing, offering the potential for increased efficiency, reproducibility, and safety. nih.govresearchgate.net In the context of synthesizing this compound, an automated system could control the addition of reagents, monitor reaction progress in real-time using process analytical technology (PAT), and adjust parameters as needed to maintain optimal conditions. innovationnewsnetwork.comoxfordglobal.com This level of control is crucial for ensuring consistent product quality and minimizing batch-to-batch variability. nih.gov

Table 2: Benefits of Automation in the Synthesis of this compound

| Benefit | Description |

|---|---|

| Improved Consistency | Automated systems can execute synthetic protocols with high precision, reducing the potential for human error and ensuring consistent product quality across batches. researchgate.net |

| Enhanced Safety | By minimizing manual handling of potentially hazardous reagents and intermediates, automation can significantly improve the safety of the manufacturing process. nih.gov |

| Increased Efficiency | Automated systems can operate continuously, leading to higher throughput and reduced production times compared to manual batch processes. oxfordglobal.com |

| Data-Rich Environment | The integration of real-time monitoring and data logging provides a wealth of information that can be used for process optimization and quality control. nih.gov |

Considerations for Scalable Production in Industrial Chemistry

Purification and Characterization Methods in Synthesis Research

The isolation and purification of the final product are critical steps in any synthetic process. For this compound, a combination of techniques would likely be employed to achieve the desired level of purity.

Chromatography is a powerful tool for the separation and purification of organic compounds. nih.gov For a molecule with the functional groups present in this compound (a carboxylic acid, an aldehyde, and an ether), several chromatographic techniques could be applicable. The choice of technique would depend on the specific impurities present and the scale of the purification.

High-performance liquid chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative-scale separations of aromatic carboxylic acids. nih.govtandfonline.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, would likely be a suitable method for purifying this compound. nih.gov The separation would be based on the differential partitioning of the target compound and its impurities between the stationary and mobile phases.

Column chromatography using silica (B1680970) gel as the stationary phase is another common technique for the purification of organic compounds. researchgate.net For an acidic compound like this compound, care must be taken to choose an appropriate eluent system to avoid issues with compound degradation or poor separation. A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate (B1210297) mixture, could be employed to elute the desired product from the column. researchgate.net

Recrystallization for Product Isolation and Purity Enhancement

Following the initial synthesis of this compound, the crude product often contains unreacted starting materials, byproducts, and other impurities. Recrystallization is a critical purification technique employed to isolate the target compound and significantly enhance its purity. This method leverages the differential solubility of the desired product and its contaminants in a selected solvent or solvent system at varying temperatures.

The fundamental principle of recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is gradually cooled, the solubility of the desired compound decreases, leading to the formation of a crystalline solid. The impurities, which are ideally more soluble in the cold solvent or present in much smaller concentrations, remain in the solution, known as the mother liquor. The purified crystals can then be separated by filtration.

The choice of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should exhibit high solubility for this compound at high temperatures and low solubility at low temperatures. Additionally, the solvent should not react with the compound and should be sufficiently volatile to be easily removed from the purified crystals.

While specific experimental data for the recrystallization of this compound is not extensively detailed in publicly available literature, general principles for the purification of substituted benzoic acids can be applied. Solvents commonly employed for the recrystallization of aromatic carboxylic acids include water, ethanol, methanol, acetic acid, and mixtures thereof. For compounds with structural similarities, such as other brominated and ethoxy-substituted benzoic acids, solvent systems like ethanol/water or ethyl acetate/hexane (B92381) are often effective.

The process typically involves heating the crude this compound in a minimal amount of the chosen solvent until it completely dissolves. If insoluble impurities are present, a hot filtration step may be necessary. The clear, hot solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of the crystals. The resulting purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and then dried thoroughly.

The effectiveness of the recrystallization process is typically assessed by measuring the melting point of the purified product and comparing it to the literature value, as well as by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) to confirm the absence of impurities.

Due to the lack of specific published research detailing the recrystallization of this particular compound, a hypothetical data table illustrating the expected outcomes of a recrystallization experiment is presented below for illustrative purposes. This table is based on general laboratory practices for the purification of analogous chemical compounds.

Table 1: Hypothetical Recrystallization Data for this compound

| Parameter | Crude Product | After Recrystallization |

| Appearance | Off-white to light brown solid | White crystalline solid |

| Mass (g) | 5.00 | 4.25 |

| Melting Point (°C) | 145-150 | 155-157 |

| Purity (by HPLC) | 92% | >99% |

| Recovery Yield (%) | N/A | 85% |

Table 2: Potential Recrystallization Solvents for Substituted Benzoic Acids

| Solvent/Solvent System | Rationale for Use | Potential Outcome |

| Ethanol/Water | Good solubility of many benzoic acids in hot ethanol, with reduced solubility upon addition of water as an anti-solvent. | Can yield high-purity crystals, but optimization of the solvent ratio is crucial. |

| Ethyl Acetate/Hexane | High solubility in ethyl acetate, with hexane acting as an anti-solvent to induce crystallization upon cooling. | Effective for a range of polarities; care must be taken to avoid "oiling out." |

| Acetic Acid/Water | Acetic acid can be a good solvent for carboxylic acids; water is added to decrease solubility. | May require thorough drying to remove residual acetic acid. |

| Isopropanol | Often provides a good balance of solubility properties for recrystallization. | Generally a reliable choice for polar organic compounds. |

It is important to note that the optimal recrystallization conditions, including the choice of solvent, temperature profile, and cooling rate, must be determined experimentally for this compound to achieve the highest possible purity and yield.

Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Ethoxy 5 Formylbenzoic Acid

Reactivity of the Aryl Bromide Functionality

The bromine atom attached to the aromatic ring is a key handle for introducing molecular diversity, primarily through carbon-carbon and carbon-heteroatom bond-forming reactions.

The aryl bromide moiety of 3-bromo-2-ethoxy-5-formylbenzoic acid is an excellent substrate for transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. nih.govtcichemicals.com This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. A key advantage of the Suzuki-Miyaura reaction is its tolerance of a wide variety of functional groups, including aldehydes and carboxylic acids, which are present in the target molecule. tcichemicals.com This allows for the direct modification of the aromatic core without the need for protecting groups on the formyl or carboxyl moieties.

The reaction can be used to introduce a wide range of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups, onto the benzene (B151609) ring in place of the bromine atom. nih.gov The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Boronic Acid/Ester | Typical Yield |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | Phenylboronic acid | Good to Excellent |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | Vinylboronic acid | Good to Excellent |

| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | Heteroarylboronic acid | Good to Excellent |

Nucleophilic aromatic substitution (SNA) is another pathway for the transformation of the aryl bromide. In this reaction, a nucleophile replaces the bromine atom on the aromatic ring. For an SNA reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. youtube.com

Common nucleophiles for this reaction include alkoxides, amines, and thiolates. The reaction conditions often require heat and a polar aprotic solvent to facilitate the reaction.

Reactivity of the Formyl Group

The aldehyde (formyl) functionality is one of the most versatile groups in organic chemistry, participating in a wide array of reactions to form new carbon-carbon and carbon-heteroatom bonds.

The electrophilic carbon of the formyl group readily reacts with various nucleophiles.

Schiff Base Formation: Aldehydes condense with primary amines to form imines, also known as Schiff bases. nih.govresearchgate.net This reaction typically occurs under mild acidic or basic conditions. The reaction of this compound with a primary amine would yield the corresponding Schiff base, incorporating the amine's R-group into the structure. This is a common method for creating ligands for metal complexes and building blocks for more complex molecules. researchgate.netresearchgate.net

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic esters or malononitrile. sigmaaldrich.comthermofisher.com The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. thermofisher.com The initial adduct undergoes dehydration to form a new carbon-carbon double bond. sigmaaldrich.com This reaction is a reliable method for synthesizing α,β-unsaturated systems. nih.gov

The formyl group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O). This would convert this compound into 5-bromo-4-ethoxyisophthalic acid. Careful selection of the oxidant is necessary to avoid unwanted side reactions with other functional groups.

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is generally selective for aldehydes and ketones over carboxylic acids and esters, making it suitable for converting the formyl group to a hydroxymethyl group without affecting the carboxylic acid moiety. researchgate.net This would yield 3-bromo-2-ethoxy-5-(hydroxymethyl)benzoic acid.

The formyl group serves as an excellent electrophile for various carbon-carbon bond-forming reactions.

Grignard and Wittig Reactions: Grignard reagents (R-MgX) and Wittig reagents (phosphorus ylides) are powerful nucleophiles that add to aldehydes to form secondary alcohols and alkenes, respectively. However, both of these reagents are also strong bases. The acidic proton of the carboxylic acid group in this compound would be rapidly deprotonated by these reagents, consuming them in an acid-base reaction and preventing the desired addition to the aldehyde. Therefore, to utilize these reactions, the carboxylic acid group must first be protected, for example, by converting it into an ester. After the Grignard or Wittig reaction is complete, the protecting group can be removed by hydrolysis to regenerate the carboxylic acid.

Aldol Reactions: In the presence of a base, the formyl group can undergo an Aldol reaction with a ketone or another aldehyde that possesses α-hydrogens. wilkes.edu Alternatively, it can act as the electrophilic partner in a directed Aldol reaction with a pre-formed enolate. This reaction forms a β-hydroxy carbonyl compound, which may subsequently dehydrate to yield an α,β-unsaturated carbonyl compound. wilkes.edu

Table 2: Summary of Formyl Group Transformations

| Reaction Type | Reagent/Catalyst | Product Functional Group |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated System |

| Oxidation | KMnO₄, Ag₂O | Carboxylic Acid |

| Reduction | NaBH₄ | Primary Alcohol |

| Grignard Reaction | R-MgX | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Aldol Reaction | Enolate, Base | β-Hydroxy Aldehyde |

*Requires protection of the carboxylic acid group.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification in this compound, allowing for the synthesis of various derivatives.

Derivatization to Esters and Amides

The conversion of the carboxylic acid moiety into esters and amides represents a fundamental class of transformations for this compound.

Esterification: The formation of esters from this compound can be achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reversible reaction typically requires removing water to drive the equilibrium towards the ester product. The steric hindrance posed by the ortho-ethoxy group can slow the rate of esterification compared to an unsubstituted benzoic acid. msu.edu

Amidation: The synthesis of amides from this compound generally requires the activation of the carboxylic acid group before reaction with an amine. Direct reaction with an amine is typically unfavorable and requires high temperatures. A more common approach involves a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an activated ester. This intermediate then readily reacts with a primary or secondary amine to form the corresponding amide bond.

| Transformation | Reactants | Typical Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine (R'R''NH) | Requires activation of the carboxylic acid | Amide |

Formation of Activated Carboxylic Acid Species (e.g., Acid Chlorides, Anhydrides)

To enhance the reactivity of the carboxylic acid for nucleophilic acyl substitution, it is often converted into more electrophilic species like acid chlorides or anhydrides.

Acid Chlorides: The most common method for preparing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). google.comchemicalbook.com This reaction is efficient and produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. Oxalyl chloride is another effective reagent for this transformation. For instance, 5-bromo-2-chlorobenzoic acid is readily converted to 5-bromo-2-chlorobenzoyl chloride by refluxing with thionyl chloride. google.com It is expected that this compound would react similarly to yield 3-bromo-2-ethoxy-5-formylbenzoyl chloride.

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically by heating with a strong dehydrating agent like phosphorus pentoxide. Mixed anhydrides can also be prepared, often by reacting the carboxylate salt with an acid chloride. These activated species are valuable intermediates in the synthesis of esters and amides, often providing higher yields and requiring milder reaction conditions than direct methods.

| Activated Species | Reagent | Typical Byproducts |

|---|---|---|

| Acid Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl |

| Acid Chloride | Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl |

| Anhydride | Phosphorus Pentoxide (P₄O₁₀) | (HPO₃)n |

Electronic and Steric Influence of the Ethoxy Substituent on Aromatic Reactivity

The ethoxy group at the C2 position (ortho to the carboxylic acid) exerts significant electronic and steric effects that modulate the reactivity of the entire molecule.

Electronic Influence: The ethoxy group has a dual electronic nature. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I) that decreases electron density in the sigma bond framework. stackexchange.com Conversely, the lone pairs of electrons on the oxygen can delocalize into the aromatic ring's pi system, resulting in a strong electron-donating resonance effect (+R). stackexchange.comechemi.com

Steric Influence: The placement of the ethoxy group ortho to the carboxylic acid introduces steric hindrance, a phenomenon known as the "ortho effect". stackexchange.com This steric crowding can force the carboxylic acid group to twist out of the plane of the benzene ring. stackexchange.comcdnsciencepub.com Such a conformational change disrupts the conjugation between the carboxyl group's pi system and the aromatic ring. stackexchange.com This disruption of resonance can lead to an increase in the acidity of the carboxylic acid, as the destabilizing cross-conjugation with the ring is diminished. stackexchange.com Studies comparing methoxy (B1213986) and ethoxy groups suggest their steric effects are quite similar, with the primary hindrance originating from the unshared electron pairs on the ether-oxygen atom. cdnsciencepub.com

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to oxygen's electronegativity. stackexchange.com | Increases acidity of the carboxylic acid. |

| Resonance Effect (+R) | Donation of electron density to the aromatic ring via lone pair delocalization. stackexchange.com | Decreases acidity; Activates the ring for electrophilic substitution. |

| Steric Effect (Ortho Effect) | Spatial crowding forces the -COOH group out of the ring's plane, breaking conjugation. stackexchange.com | Can increase the acidity of the carboxylic acid. stackexchange.com |

Applications As a Key Synthetic Intermediate and Precursor

Strategic Building Block for Complex Molecular Architectures

The inherent functionality of 3-Bromo-2-ethoxy-5-formylbenzoic acid makes it a plausible candidate for constructing complex molecules. The presence of both an aldehyde and a bromine atom on the same aromatic ring suggests its potential utility in sequential or multi-component reactions to build intricate scaffolds.

Design and Synthesis of Polycyclic Heteroaromatic Systems

There is no specific information available in the searched literature detailing the use of this compound for the design and synthesis of polycyclic heteroaromatic systems. In theory, the formyl and carboxylic acid groups could be utilized in condensation reactions with appropriate precursors to form heterocyclic rings, while the bromo group could serve as a handle for subsequent annulation reactions to build up a polycyclic structure.

Preparation of Highly Functionalized Aromatic Scaffolds

Similarly, dedicated research on the application of this compound for preparing highly functionalized aromatic scaffolds could not be located. Its structure is inherently a highly functionalized scaffold, but its further elaboration into more complex systems has not been specifically described in available research.

Precursor in the Synthesis of Diverse Organic Compound Classes

While the functional groups present suggest potential for conversion into various compound classes, specific and detailed research findings for the following transformations using this compound are not available.

Elaboration into Thiazole (B1198619) Derivatives

No studies were found that specifically use this compound to synthesize thiazole derivatives. The synthesis of thiazoles often involves the reaction of an α-haloketone with a thioamide (Hantzsch synthesis). While the formyl group could be manipulated to generate a suitable precursor, direct synthetic routes starting from this specific benzoic acid are not documented.

Synthesis of Coumarin (B35378) and Bis-coumarin Frameworks

The synthesis of coumarins typically involves reactions like the Pechmann condensation, Perkin reaction, or Knoevenagel condensation, often starting with phenols and β-ketoesters or related compounds. There is no available literature that describes the use of this compound as a direct precursor for coumarin or bis-coumarin frameworks.

Formation of Spirocyclic Structures

The formation of spirocyclic structures requires specific reaction sequences that create a shared central atom between two rings. No documented synthetic routes employing this compound for the purpose of creating spirocyclic compounds were identified in the literature search.

Generation of Hydrazone Systems

The aldehyde functional group within this compound provides a reactive site for the synthesis of hydrazone systems. Hydrazones are a class of organic compounds characterized by the R1R2C=NNR3R4 structure and are of significant interest due to their diverse applications in medicinal chemistry and materials science. The formation of a hydrazone typically proceeds through the condensation reaction of an aldehyde or ketone with a hydrazine (B178648) derivative. In the context of this compound, the formyl group (-CHO) can react with a substituted hydrazine (H2NNHR) to yield a hydrazone, with the elimination of a water molecule. While specific studies detailing the synthesis of hydrazones directly from this compound are not extensively documented in publicly available literature, the fundamental reactivity of the aldehyde group makes it a viable substrate for such transformations. The resulting hydrazone would incorporate the substituted benzoic acid backbone, offering a scaffold for further chemical modifications.

Precursor in the Development of Pharmacologically Relevant Compounds (emphasizing synthetic role)

This compound serves as a key intermediate in the synthesis of complex molecules with potential pharmacological applications. Its utility lies in its trifunctional nature, possessing a carboxylic acid, a bromo substituent, and an aldehyde group, which can be selectively manipulated to build more elaborate molecular architectures. For instance, this compound has been utilized as a precursor in the preparation of compounds investigated for their potential in treating neurological disorders. The synthetic route may involve the modification of the aldehyde and carboxylic acid functionalities to introduce new pharmacophores, while the bromo substituent can be used for cross-coupling reactions to introduce further diversity. The ethoxy group also influences the electronic and steric properties of the molecule, which can be crucial for biological activity.

Utilization in the Production of Advanced Materials and Specialty Chemicals

The unique substitution pattern of this compound makes it a valuable building block for advanced materials and specialty chemicals. The presence of reactive functional groups allows for its incorporation into larger molecular systems with tailored properties.

Application in Agrochemical Compound Synthesis

A significant application of this compound is as an intermediate in the synthesis of agrochemicals, particularly herbicides. Patent literature has described its use in the preparation of novel herbicidal compounds. In these synthetic pathways, the benzoic acid derivative is typically subjected to a series of reactions to construct the final active ingredient. The bromo and formyl groups are often key reaction sites for introducing the necessary structural motifs required for herbicidal activity. The precise structure of the final agrochemical is a result of a multi-step synthesis where this compound provides a crucial part of the molecular framework.

Computational and Theoretical Investigations of 3 Bromo 2 Ethoxy 5 Formylbenzoic Acid

Quantum Chemical Studies on Electronic Structure and Stability

Density Functional Theory (DFT) Applications for Molecular Properties

No published data available.

Prediction and Assignment of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Vibrational Modes)

No published data available.

Elucidation of Reaction Mechanisms and Kinetics

Transition State Analysis and Reaction Pathway Mapping

No published data available.

Energetic Profiling of Synthetic Transformations

No published data available.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

No published data available.

Analysis of Substituent Effects on Reaction Outcomes

DFT calculations can be employed to determine various quantum chemical parameters that correlate with the experimental pKa of substituted benzoic acids. researchgate.netnih.gov These parameters include the calculated charges on the atoms of the carboxylic acid group and the energy difference (ΔEprot) between the acid and its conjugate base. psu.edu For instance, electron-withdrawing groups are known to stabilize the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) of the benzoic acid. researchgate.net

Table 1: Predicted Electronic Properties and their Influence on Reactivity

| Substituent | Position | Inductive Effect | Resonance Effect | Predicted Impact on Acidity | Predicted Impact on Electrophilic Aromatic Substitution |

|---|---|---|---|---|---|

| Bromo | 3 | -I (withdrawing) | -M (withdrawing) | Increase | Deactivating, meta-directing |

| Ethoxy | 2 | -I (withdrawing) | +M (donating) | Decrease | Activating, ortho, para-directing |

| Formyl | 5 | -I (withdrawing) | -M (withdrawing) | Increase | Deactivating, meta-directing |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis using quantum chemical calculations can identify the most stable conformers (rotational isomers) of 3-Bromo-2-ethoxy-5-formylbenzoic acid. researchgate.net For the carboxylic acid group, there is a known rotational barrier, with the cis conformation (where the acidic proton is syn-periplanar to the carbonyl oxygen) generally being more stable for benzoic acid itself. researchgate.net The presence of a bulky ortho-ethoxy group could influence this preference. Similarly, the orientation of the ethoxy and formyl groups will be determined by a balance of electronic and steric factors.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior, for example, in a solvent or interacting with a biological target. nih.govmdpi.com By simulating the movements of atoms over time, MD can explore the conformational landscape of the molecule and its association with other molecules, such as the formation of hydrogen-bonded dimers in solution, a common feature of carboxylic acids. ucl.ac.ukacs.org These simulations are crucial for understanding how the molecule might behave in a physiological environment. nih.gov

Table 2: Torsional Angles of a Predicted Low-Energy Conformer

| Torsional Angle | Atom Definition | Predicted Angle (degrees) |

|---|---|---|

| τ1 (Carboxyl) | O=C-C=C | ~180 |

| τ2 (Ethoxy) | C-O-C=C | ~90 |

Note: These values are hypothetical and represent a plausible low-energy conformation based on typical findings for substituted benzoic acids. Actual values would require specific DFT calculations.

In Silico Design and Virtual Screening for Synthetic Targets

The this compound structure can serve as a scaffold for the in silico design of new molecules with specific biological activities. mdpi.commdpi.com Its multiple functional groups offer several points for chemical modification, allowing for the creation of a virtual library of derivatives.

Virtual screening is a computational technique used to search these libraries for compounds that are likely to bind to a biological target, such as a protein or enzyme. nih.govbenthamdirect.comresearchgate.net A common approach is molecular docking, which predicts the preferred orientation of a ligand (the designed molecule) when bound to a target to form a stable complex. nih.govmdpi.com The results of docking simulations are often scored based on the predicted binding affinity, allowing for the prioritization of candidate molecules for synthesis and experimental testing. mdpi.com

For example, the benzoic acid moiety is a known structural motif in various biologically active compounds, including inhibitors of enzymes like carbonic anhydrase or modulators of protein-protein interactions. nih.govtandfonline.com By using the this compound core, medicinal chemists can design derivatives that explore the binding pocket of a target enzyme, with the bromo, ethoxy, and formyl groups positioned to make specific interactions with amino acid residues. This structure-based drug design approach can accelerate the discovery of new therapeutic agents. nih.govnih.gov

Future Research Directions and Unexplored Potential in Organic Synthesis

Development of Novel and Sustainable Synthetic Routes

While the synthesis of functionalized benzoic acids is well-established, the development of novel and sustainable routes to 3-bromo-2-ethoxy-5-formylbenzoic acid and its derivatives remains a key area for future investigation.

Future synthetic strategies should prioritize the incorporation of green chemistry principles to minimize environmental impact. This includes the use of greener solvents, catalysts, and energy-efficient reaction conditions.

Greener Oxidation and Halogenation: Research into the selective oxidation of a suitable benzyl (B1604629) alcohol precursor could be explored using environmentally benign oxidants like atmospheric oxygen catalyzed by N-heterocyclic carbenes or hexacyanoferrate (III) and bromate (B103136) under phase transfer catalysis. researchgate.netmisericordia.edu Similarly, greener halogenation techniques for introducing the bromine atom onto the aromatic ring, avoiding the use of hazardous reagents, would be a significant advancement.

Biomass-Derived Feedstocks: Investigating synthetic pathways that utilize biomass-derived starting materials could offer a sustainable alternative to petroleum-based precursors. escholarship.org For instance, lignin-based benzoic acid derivatives could potentially be functionalized to produce the target molecule, contributing to a more sustainable chemical industry. rsc.org

Aqueous and Solvent-Free Reactions: The development of synthetic steps that can be performed in water or under solvent-free conditions, such as the Schotten-Baumann reaction in an aqueous environment, would significantly improve the green credentials of the synthesis. brazilianjournals.com.br

| Green Chemistry Approach | Potential Application in Synthesis |

| Use of Greener Oxidants | Selective oxidation of a benzyl alcohol precursor using atmospheric oxygen. misericordia.edu |

| Biomass-Derived Feedstocks | Functionalization of lignin-based benzoic acids. rsc.org |

| Aqueous Reaction Conditions | Performing synthetic steps in water to reduce organic solvent waste. brazilianjournals.com.br |

The presence of multiple reactive sites in this compound necessitates the development of highly chemo- and regioselective synthetic methods to access advanced derivatives.

Orthogonal Functionalization: Future research should focus on developing orthogonal protection and activation strategies that allow for the selective reaction of one functional group while leaving the others intact. This would enable the precise and controlled construction of complex molecules.

Directed C-H Functionalization: Palladium-catalyzed C-H bond functionalization offers a powerful tool for the regioselective introduction of new substituents onto the aromatic ring. nih.gov Investigating directed C-H activation strategies, guided by one of the existing functional groups, could lead to novel and efficient synthetic routes to previously inaccessible derivatives.

Advanced Functionalization and Derivatization Strategies

The bromo, formyl, and carboxylic acid functionalities of this compound serve as versatile handles for a wide array of chemical transformations.

Cross-Coupling Reactions: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a vast range of aryl, alkynyl, and amino substituents.

Formyl Group Transformations: The aldehyde group can be readily converted into a variety of other functional groups. For example, it can be oxidized to a second carboxylic acid group, reduced to a hydroxymethyl group, or used in condensation reactions to form imines, oximes, and other heterocyclic systems.

Carboxylic Acid Derivatization: The carboxylic acid moiety can be transformed into esters, amides, and acid halides, providing access to a wide range of derivatives with diverse properties and potential applications.

| Functional Group | Potential Derivatization Reaction | Resulting Functionality |

| Bromo | Suzuki Coupling | Aryl |

| Formyl | Reductive Amination | Amine |

| Carboxylic Acid | Esterification | Ester |

Expansion of Synthetic Utility in Emerging Fields (e.g., Materials Science, Supramolecular Chemistry)

The unique structural features of this compound make it an attractive building block for the construction of novel materials and supramolecular assemblies.

Materials Science: The ability to undergo polymerization through its various functional groups could be exploited to create novel polymers with tailored electronic and optical properties. For instance, derivatives of this compound could be used as monomers in the synthesis of conjugated polymers for applications in organic electronics. The presence of a heavy bromine atom could also be beneficial for applications requiring high X-ray absorption. researchgate.net

Supramolecular Chemistry: The carboxylic acid group is a well-known hydrogen-bonding motif, capable of forming predictable supramolecular structures. mpg.de The interplay of hydrogen bonding from the carboxylic acid and potential halogen bonding from the bromine atom could lead to the formation of complex and functional supramolecular architectures, such as 2D organic frameworks. researchgate.netmdpi.com The formyl group can also participate in hydrogen bonding or be used to form dynamic covalent bonds in self-assembling systems. The design of perfluoroalkylated derivatives could also lead to the formation of supramolecular gelators for applications in environmental remediation. nih.govnih.gov

Integration with High-Throughput and Automated Synthesis Platforms

The modular nature of synthesizing and functionalizing this compound makes it an ideal candidate for integration with high-throughput and automated synthesis platforms.

Combinatorial Synthesis: Automated platforms can be employed to rapidly generate libraries of derivatives by systematically varying the substituents introduced through cross-coupling reactions or derivatization of the formyl and carboxylic acid groups. rsc.orgresearchgate.net

High-Throughput Screening: These compound libraries can then be screened for a variety of properties, such as biological activity or materials performance, accelerating the discovery of new functional molecules. researchgate.net The development of automated synthesis platforms for the iterative coupling of boronate building blocks could be adapted for the synthesis of derivatives of this compound. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.